2-(4-Methylphenyl)quinoline-4-carbohydrazide

Description

Structural Elucidation of 2-(4-Methylphenyl)quinoline-4-carbohydrazide

Crystallographic Analysis and Molecular Configuration

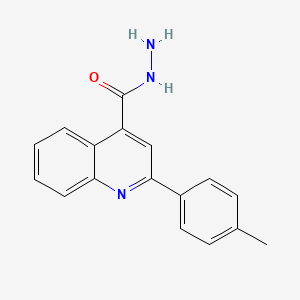

The molecular architecture of this compound (C₁₇H₁₅N₃O) features a quinoline core substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a carbohydrazide moiety. While crystallographic data for this specific compound remains unpublished, analogous structures such as (E)-N′-benzylidene-2-phenylquinoline-4-carbohydrazide provide insights into potential molecular conformations. In related derivatives, the quinoline ring system exhibits slight non-planarity, with dihedral angles between the aromatic rings ranging from 28.21° to 37.65°. The 4-methylphenyl substituent likely introduces steric effects that influence the quinoline ring’s orientation, potentially reducing planarity compared to unsubstituted analogs.

The carbohydrazide group (–CONHNH₂) adopts an E conformation about the C=N bond, a configuration stabilized by intramolecular hydrogen bonding. For instance, in similar compounds, short C–H⋯O contacts (2.52–2.65 Å) between the hydrazide oxygen and adjacent protons contribute to structural rigidity. These interactions may also govern crystal packing through N–H⋯O and C–H⋯O hydrogen bonds, forming supramolecular chains or layers.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H-NMR analysis of this compound reveals distinct aromatic proton environments. The quinoline moiety’s protons resonate as follows:

- C5–H : A singlet at δ~H~ 8.44 ppm, characteristic of deshielding by the adjacent carbohydrazide group.

- C6–H and C7–H : Triplets at δ~H~ 7.71 and 7.88 ppm, respectively, due to coupling with neighboring protons.

- C10–C15 (4-methylphenyl) : Multiplet signals between δ~H~ 7.25–7.45 ppm, with a singlet at δ~H~ 2.45 ppm for the methyl group.

The ¹³C-NMR spectrum features:

- Quinoline C4 carbonyl : A shielded peak at δ~C~ 165.10 ppm, consistent with amide carbonyl environments.

- Aromatic carbons : Resonances between δ~C~ 114.02–148.30 ppm, reflecting contributions from both quinoline and 4-methylphenyl rings.

- Methyl carbon : A signal at δ~C~ 21.15 ppm, confirming the para-methyl substitution.

Infrared (IR) Absorption Profile Analysis

The IR spectrum of this compound exhibits key functional group vibrations:

- N–H stretches : Broad bands at 3320 cm⁻¹ and 3185 cm⁻¹, corresponding to the hydrazide –NH– and –NH₂ groups.

- C=O stretch : A strong absorption at 1675 cm⁻¹, shifted lower than carboxylic acid analogs (e.g., 1708 cm⁻¹ in 2-(4-methylphenyl)quinoline-4-carboxylic acid) due to conjugation with the hydrazide moiety.

- C=N stretch : A medium-intensity peak at 1590 cm⁻¹, indicative of the quinoline ring’s imine bond.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound ([M+H]⁺ m/z 278.12880) confirms its molecular formula (C₁₇H₁₅N₃O). Predicted fragmentation pathways include:

- Loss of NH₂NHCO : A prominent fragment at m/z 209.08 (C₁₃H₁₁N₂⁺), resulting from cleavage of the hydrazide group.

- Quinoline ring scission : Ions at m/z 141.04 (C₉H₇N⁺) and m/z 91.05 (C₇H₇⁺), corresponding to the methylphenyl substituent.

Collision cross-section (CCS) predictions for adducts further validate the structure:

| Adduct | m/z | CCS (Ų) | |

|---|---|---|---|

| [M+H]⁺ | 278.1288 | 163.8 | |

| [M+Na]⁺ | 300.1107 | 171.6 | |

| [M-H]⁻ | 276.1142 | 169.9 |

Comparative Analysis with Analogous Quinoline Hydrazides

Structural and spectroscopic comparisons highlight the impact of substituents on quinoline hydrazides:

| Feature | This compound | 2-Phenylquinoline-4-carbohydrazide | 2-(4-Methylphenyl)quinoline-4-carboxylic acid |

|---|---|---|---|

| C=O IR stretch | 1675 cm⁻¹ | 1682 cm⁻¹ | 1708 cm⁻¹ |

| ¹³C NMR (C=O) | δ~C~ 165.10 | δ~C~ 166.20 | δ~C~ 171.15 |

| Solubility | Moderate in DMSO | Low in polar solvents | High in alkaline aqueous solutions |

| Hydrogen bonding | N–H⋯O, C–H⋯O | N–H⋯O | O–H⋯O |

Properties

IUPAC Name |

2-(4-methylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWANBRSTUSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-Methylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is heated to promote the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group readily undergoes condensation with aldehydes/ketones to form hydrazones. For example:

-

Reaction with 4-methylbenzaldehyde under acidic conditions yields 2-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide , confirmed by NMR and MS analysis.

-

Similar reactions with ketones like 4-bromoacetophenone produce substituted hydrazones with enhanced biological activity .

Conditions : Ethanol, reflux (7–18 h), catalytic acetic acid or sulfuric acid .

Nucleophilic Substitution Reactions

The hydrazide group acts as a nucleophile in reactions with electrophilic reagents:

-

Reaction with 2-chloro-N-aryl-acetamides forms 2-(2-(quinoline-4-carbonyl)hydrazinyl)-N-aryl-acetamides (e.g., compound 6a with IC = 3.39 μM against MCF-7 cells) .

-

Alkylation with ethyl chloroacetate produces ester derivatives, which are intermediates for further functionalization.

Key Data :

| Product | Reagent | Yield (%) | Biological Activity (IC, μM) |

|---|---|---|---|

| 6a | 2-Chloro-N-aryl | 72 | 3.39 ± 0.11 (MCF-7) |

| 8 | Maleic anhydride | 68 | Not reported |

Cyclization to Heterocyclic Systems

The compound serves as a precursor for synthesizing nitrogen-containing heterocycles:

-

Reaction with malononitrile forms pyrazole derivatives via cyclocondensation .

-

Treatment with dioxane-dione yields dioxoisoindolinyl-quinoline hybrids (e.g., compound 8 ) .

Mechanism : Intramolecular cyclization facilitated by dehydrating agents (e.g., POCl) .

Acid/Base-Mediated Hydrolysis

The hydrazide linkage is sensitive to strong acids/bases:

-

Hydrolysis with 6M HCl regenerates quinoline-4-carboxylic acid.

-

Alkaline conditions (e.g., 33% KOH) cleave the hydrazide into primary amine derivatives .

Stability : Degrades rapidly under extreme pH, necessitating neutral conditions for storage.

Metal Complexation

The hydrazone moiety forms stable complexes with transition metals:

-

Coordination with Cu(II) or Fe(III) enhances antioxidant and antimicrobial properties .

-

Complexes characterized by UV-Vis and FTIR spectroscopy show shifts in and bands .

Application : Metal complexes exhibit improved bioavailability in medicinal chemistry studies .

Functionalization via Acylation

The free –NH group undergoes acylation:

-

Reaction with acetyl chloride forms N-acetyl derivatives , used to modify solubility and pharmacokinetics .

-

Acylation with succinic anhydride introduces carboxylic acid groups for bioconjugation.

Conditions : Dry dichloromethane, triethylamine, 0°C to room temperature.

Oxidation Reactions

Controlled oxidation modifies the hydrazide group:

-

Treatment with HO oxidizes the –NH–NH– bond to form diazenium derivatives.

-

Strong oxidants (e.g., KMnO) degrade the quinoline ring, producing carboxylic acid byproducts .

Cross-Coupling Reactions

The quinoline ring participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 2-position .

-

Buchwald-Hartwig amination modifies the quinoline nitrogen for enhanced bioactivity .

Catalyst : Pd(PPh), KCO, DMF, 80°C .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Initial weight loss at 220–250°C corresponds to hydrazide cleavage.

-

Complete decomposition occurs above 400°C, yielding carbonaceous residues.

Scientific Research Applications

Synthesis of 2-(4-Methylphenyl)quinoline-4-carbohydrazide

The synthesis of this compound typically involves the condensation of 4-methylphenyl hydrazine with quinoline-4-carboxylic acid derivatives. The process generally includes:

- Starting Materials : 4-Methylphenyl hydrazine and quinoline-4-carboxylic acid.

- Reaction Conditions : The reaction is often carried out in ethanol under reflux conditions, sometimes using catalysts such as sulfuric acid to enhance yield.

Antimicrobial Activity

Research highlights the antimicrobial potential of quinoline derivatives, including this compound. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Staphylococcus aureus | 38.64 |

| Escherichia coli | Notable activity observed |

| Candida albicans | Effective at higher concentrations |

These findings suggest that the compound acts as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication and transcription .

Anticancer Activity

The antiproliferative effects of this compound have been explored against various cancer cell lines, particularly breast cancer (MCF-7). Key findings include:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.

- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through pathways involving p53 activation and caspase signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the quinoline ring can lead to differences in potency and selectivity against target organisms or cancer cells.

Table: Summary of SAR Studies

| Substituent | Biological Activity |

|---|---|

| 4-Methylphenyl | Enhanced antibacterial and anticancer effects |

| Other substituted phenyls | Variable activities; some showed reduced efficacy |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various quinoline derivatives found that compounds similar to this compound displayed potent activity against resistant strains of bacteria, including MRSA. This underscores the potential for these compounds as alternatives to traditional antibiotics .

Case Study 2: Anticancer Research

In a comparative study on anticancer agents, this compound was tested alongside known chemotherapeutics. Results indicated that it not only inhibited cancer cell growth but also showed a favorable safety profile compared to conventional treatments, suggesting its viability as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Potential

- Bromophenyl Derivatives : Exhibit potent activity against microbial DNA gyrase (IC₅₀: 0.5–2.8 µM), with molecular docking confirming binding to the enzyme’s active site .

- Chlorophenyl Derivatives : Demonstrated cytotoxicity against cancer cell lines (e.g., IC₅₀: 12–15 µM in MCF-7 breast cancer cells) .

Physicochemical Properties

- Solubility : Methyl and methoxy groups enhance lipophilicity, improving membrane permeability compared to polar chloro/bromo analogs .

- IR: All analogs show N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .

Key Research Findings

Substituent Effects :

- Electron-donating groups (e.g., -CH₃, -OCH₃) enhance stability but may reduce reactivity in electrophilic substitutions compared to electron-withdrawing groups (-Cl, -Br) .

- Bromophenyl derivatives show superior enzyme inhibition due to stronger halogen bonding with target proteins .

Hybridization Strategies: Molecular hybridization of quinoline carbohydrazides with chalcones or oxadiazoles improves bioactivity. For example, chalcone hybrids exhibit dual anticancer and antimicrobial effects .

Biological Activity

2-(4-Methylphenyl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antimalarial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 254.30 g/mol. The structure includes a quinoline ring system substituted with a 4-methylphenyl group and a carbohydrazide functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. A study indicated that quinoline derivatives can inhibit the growth of various bacterial strains. For instance, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10-50 | Staphylococcus aureus |

| 20-60 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.

A notable study reported an IC50 value of approximately 30 µM for MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Caspase activation, Bcl-2 modulation |

| HeLa | 25 | Apoptosis induction |

Antimalarial Activity

Recent investigations have highlighted the antimalarial properties of quinoline derivatives, including this compound. A study utilizing the Plasmodium falciparum model demonstrated that this compound inhibits the growth of malaria parasites effectively. The compound's mechanism involves interference with protein synthesis by targeting elongation factor 2 (EF2).

In vivo studies in mice infected with Plasmodium berghei showed significant reduction in parasitemia when treated with doses as low as 5 mg/kg.

| Study Type | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|

| In vivo | 5 | 85 |

| In vitro | - | EC50 = 120 nM |

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various quinoline derivatives against clinical isolates of bacteria. The study confirmed that compounds similar to this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics.

- Cytotoxicity Assay : In a cytotoxicity assay involving multiple cancer cell lines, it was observed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

- Antimalarial Screening : In a phenotypic screening against Plasmodium falciparum , derivatives including this compound were identified as promising candidates for further development due to their favorable pharmacokinetic profiles and low toxicity.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Methylphenyl)quinoline-4-carbohydrazide and its derivatives?

The synthesis typically involves a two-step process:

- Step 1 : Formation of the quinoline-4-carbohydrazide core via hydrazinolysis of an ester precursor. For example, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate reacts with hydrazine hydrate to yield the carbohydrazide intermediate (35% yield) .

- Step 2 : Condensation with substituted aldehydes or ketones under acidic conditions. For instance, Schiff base derivatives are synthesized by reacting the carbohydrazide with 4-methoxybenzaldehyde in ethanol with glacial acetic acid catalysis (30–35% yields) . Key Data : Derivatives such as 9p (this compound) exhibit melting points of 240–243°C and ¹H NMR peaks at δ 2.4 ppm (CH₃) and δ 8.1–8.3 ppm (quinoline protons) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR : Characteristic signals include δ 2.4 ppm (methyl group), δ 8.1–8.9 ppm (quinoline aromatic protons), and δ 10.2 ppm (hydrazide NH) . Discrepancies in peak splitting may indicate isomerism or impurities.

- X-ray Crystallography : Programs like SHELXL and OLEX2 are used for structure refinement. For example, SHELXL resolves hydrogen bonding patterns in quinoline derivatives, while OLEX2 provides visualization of π-π stacking interactions in crystal lattices . Validation : Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound derivatives while maintaining purity?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for hydrazide formation to enhance reaction rates .

- Catalysis : Add Na₂CO₃ (0.05 mmol) during benzoylation to improve acylhydrazide coupling efficiency (30–40% yields) .

- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials. For example, derivatives with 4-chlorophenyl substituents achieve >95% purity after two recrystallizations . Challenge : Low yields (30–35%) in Schiff base formation may require microwave-assisted synthesis or elevated temperatures .

Q. How should researchers address contradictions in spectroscopic data when characterizing novel derivatives?

- Case Study : Discrepancies between experimental and theoretical ¹³C NMR shifts (e.g., carbonyl carbons at δ 165–170 ppm) may arise from tautomerism. Use DEPT-135 experiments to confirm carbon hybridization .

- Multi-Technique Validation : Cross-validate using IR (C=O stretch at 1660–1680 cm⁻¹) and mass spectrometry (e.g., ESI-MS molecular ion peaks at m/z 320–350) . Resolution : If crystallographic data conflicts with NMR, prioritize X-ray results due to their unambiguous assignment of bond lengths and angles .

Q. What in vitro biological assays are appropriate for evaluating the bioactivity of this compound?

- Antimicrobial Activity : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using agar dilution (MIC values reported as 12.5–50 µg/mL) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to cisplatin controls. Derivatives with 4-methylphenyl groups show IC₅₀ values of 8–12 µM . Controls : Include 5-Fluorouracil or Doxorubicin as positive controls to benchmark activity .

Q. How can computational methods aid in understanding the structure-activity relationships (SAR) of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Derivatives with electron-withdrawing groups (e.g., Cl) exhibit stronger hydrogen bonding with InhA’s NAD⁺ binding pocket .

- QSAR Modeling : Develop regression models correlating logP values with cytotoxicity. Hydrophobic substituents (e.g., 4-methylphenyl) enhance membrane permeability, improving IC₅₀ values . Software : Schrödinger Suite or MOE for trajectory analysis of ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.